
1,2-Naphthalenedicarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,2-dicarbaldehyde is an organic compound with the molecular formula C12H8O2. It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at the 1 and 2 positions on the naphthalene ring. This compound is known for its use as a fluorescent dye in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalene-1,2-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of naphthalene-1,2-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of naphthalene-1,2-dicarbaldehyde often involves large-scale oxidation processes. These processes utilize similar oxidizing agents but are optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthalene-1,2-dicarboxylic acid.
Reduction: Reduction of the aldehyde groups can yield naphthalene-1,2-dimethanol.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde groups under acidic or basic conditions.
Major Products:
Oxidation: Naphthalene-1,2-dicarboxylic acid.
Reduction: Naphthalene-1,2-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Naphthalene-1,2-dicarbaldehyde is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent labeling agent for detecting and quantifying primary amines, amino acids, and peptides.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic assays and as a probe for studying biochemical pathways.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mécanisme D'action
The mechanism by which naphthalene-1,2-dicarbaldehyde exerts its effects is primarily through its ability to form fluorescent derivatives. When it reacts with primary amines, it forms highly fluorescent and stable compounds. This reaction involves the formation of a Schiff base intermediate, which then undergoes cyclization to produce the fluorescent product . The fluorescence properties are due to the extended conjugation in the naphthalene ring system, which allows for efficient absorption and emission of light .
Comparaison Avec Des Composés Similaires
Naphthalene-1,2-dicarbaldehyde can be compared with other similar compounds such as:
Naphthalene-2,3-dicarbaldehyde: Another naphthalene derivative with aldehyde groups at the 2 and 3 positions.
Anthracene-2,3-dicarbaldehyde: A derivative of anthracene with aldehyde groups at the 2 and 3 positions.
Uniqueness: Naphthalene-1,2-dicarbaldehyde is unique due to its specific position of aldehyde groups, which imparts distinct chemical reactivity and fluorescence properties. Its ability to form stable fluorescent derivatives makes it particularly valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H8O2 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C12H8O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-8H |
Clé InChI |
WMPJPAMWRAOQSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)
![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)
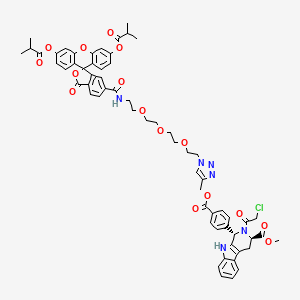
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)

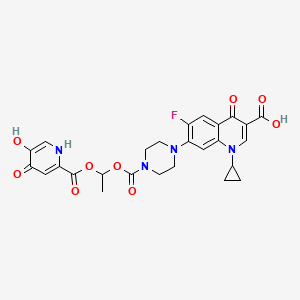
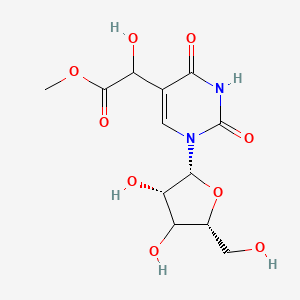
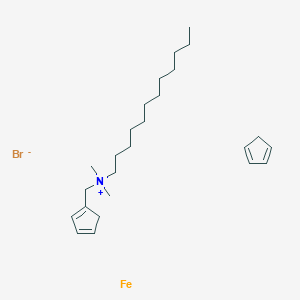
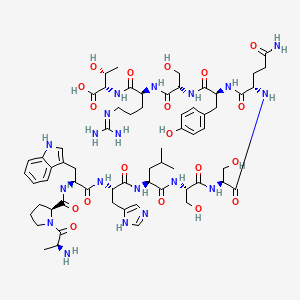

![(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12398930.png)
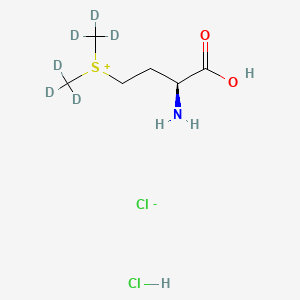
![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)
